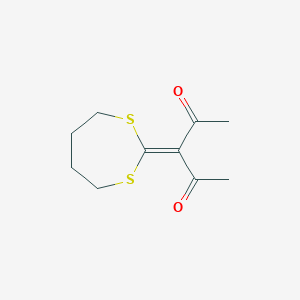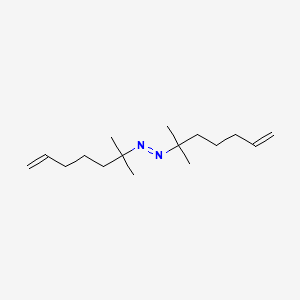
1,1'-Sulfanediylbis(4,4-dimethylpentan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is an organic compound with the molecular formula C14H26O2S It is characterized by the presence of a sulfanediyl group linking two 4,4-dimethylpentan-2-one moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) typically involves the reaction of 4,4-dimethylpentan-2-one with a sulfanediyl-containing reagent under controlled conditions. One common method includes the use of a thiol or disulfide compound that reacts with the ketone groups to form the desired product. The reaction conditions often require a catalyst and may be conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) involves its interaction with molecular targets through its functional groups. The sulfanediyl group can form bonds with various biomolecules, while the ketone groups can participate in redox reactions. These interactions can affect cellular pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
4,4-Dimethylpentan-2-one: A simpler ketone without the sulfanediyl linkage.
Sulfanediylbis(benzene-1,4-diyloxy)diethanol: A compound with a similar sulfanediyl group but different substituents.
Uniqueness: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
156222-91-2 |
|---|---|
Formule moléculaire |
C14H26O2S |
Poids moléculaire |
258.42 g/mol |
Nom IUPAC |
1-(4,4-dimethyl-2-oxopentyl)sulfanyl-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C14H26O2S/c1-13(2,3)7-11(15)9-17-10-12(16)8-14(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
QHJSSEGIQKBMMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)CSCC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


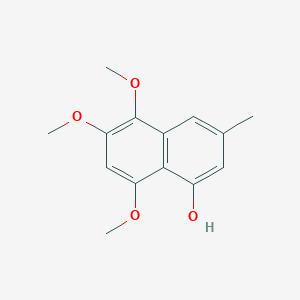
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
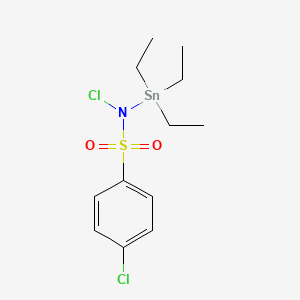
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
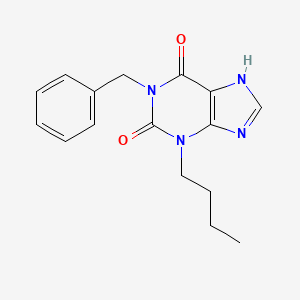
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

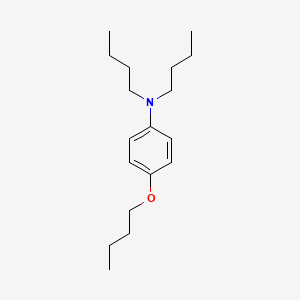
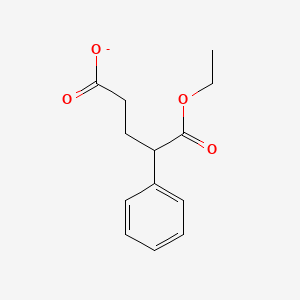
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
